2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-6-8-15(9-7-14)21-25-22(30-27-21)20-18-4-2-3-5-19(18)23(29)28(26-20)17-12-10-16(24)11-13-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLTAVQFBLSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a phthalazinone core with chlorophenyl and oxadiazole substituents. Its molecular formula is C19H18ClN3O2, with a molecular weight of 351.82 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by [source not provided] demonstrated that derivatives of oxadiazoles possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | S. aureus | 32 µg/mL |
| Oxadiazole Derivative B | E. coli | 16 µg/mL |
Anticancer Properties
The compound has shown promise in anticancer research. A study published in Journal of Medicinal Chemistry highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle proteins and activation of caspases. The specific mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharides (LPS).
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives of phthalazinone compounds and tested their efficacy against a panel of pathogens. The results indicated that modifications to the oxadiazole moiety significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on human breast cancer cell lines (MCF-7) using different concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound can alter signaling pathways associated with inflammation and cancer progression.
Scientific Research Applications
Overview
2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic compound notable for its unique structure that includes a phthalazinone core and oxadiazole ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its structural features allow for:
- Synthesis of Complex Molecules: It can be utilized in the formation of more complex heterocyclic compounds.
- Reaction Mechanism Studies: The unique reactivity of the oxadiazole and phthalazinone moieties can provide insights into reaction mechanisms and synthetic methodologies.
Biology
In biological research, the compound is being explored for its potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of phthalazinones exhibit antimicrobial activities against various pathogens, including bacteria and fungi. For instance, compounds derived from phthalazinone have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Anticancer Activity: The structural characteristics may facilitate interactions with biological macromolecules, making it a candidate for anticancer drug development .
Medicine
The therapeutic potential of this compound is significant:
- Drug Development: Its ability to interact with specific enzymes or receptors positions it as a candidate for new drug formulations targeting diseases such as cancer and infections.
- Mechanism of Action: The oxadiazole ring may participate in non-covalent interactions, influencing binding affinities and specificity towards biological targets .
Industry
In industrial applications, the compound's unique chemical properties make it suitable for:
- Material Science: It can be used in the development of advanced materials such as polymers and coatings that require specific thermal or mechanical properties.
- Chemical Reagents: The compound can act as a reagent in various chemical processes, enhancing efficiency and selectivity in synthetic pathways .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
Research conducted on phthalazinone derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion assays to evaluate the efficacy of synthesized compounds against E. coli and S. aureus, revealing that certain derivatives exhibited higher potency compared to traditional antibiotics .
Case Study 2: Drug Development Exploration
A study focusing on the interaction of phthalazinone derivatives with cancer cell lines highlighted their potential as anticancer agents. The mechanism involved modulation of enzyme activity related to cancer proliferation pathways . The findings suggest that further exploration into structure-activity relationships could lead to the development of effective therapeutic agents.
Comparison with Similar Compounds
Core Modifications in Phthalazinone Derivatives
Phthalazinone derivatives often retain the core structure but vary in substituents at the 2- and 4-positions. Key examples include:
Key Observations :
- Substituent Position : The 4-chlorophenyl group in the target compound (vs. 3-chlorophenyl in ) may improve steric alignment in biological targets.
- Oxadiazole Modifications : Methyl (target) vs. methoxy/ethoxy groups () alter electronic effects (electron-donating vs. withdrawing) and logP values.
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- logP : The target compound’s logP is estimated to be ~4.0–4.5 , comparable to analogues like 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one (logP 4.67) .
- Polar Surface Area (PSA) : Analogues with methoxy/ethoxy groups (e.g., , PSA 72.29 Ų) exhibit higher PSA than the target compound, suggesting improved water solubility.
Preparation Methods
General Synthetic Approaches for Oxadiazole-Phthalazinone Derivatives
The synthesis of oxadiazole-phthalazinone hybrids typically follows several general strategies, which can be adapted for preparing the target compound. These approaches commonly involve the construction of the oxadiazole ring on a preformed phthalazinone scaffold.
Conventional Heating Method
The conventional approach for synthesizing oxadiazole-phthalazinone derivatives involves the reaction of a phthalazinone carbohydrazide with appropriate reagents to form the oxadiazole ring under reflux conditions. This methodology has been widely documented in literature for similar compounds.
Ultrasonic Irradiation Method
Recent advances in green chemistry have led to the development of ultrasound-assisted synthesis of oxadiazole-phthalazinone derivatives, which offers advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.
Specific Preparation Methods for 2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Method 1: Sequential Construction of Phthalazinone and Oxadiazole Rings
Based on synthetic protocols reported for similar compounds, the target molecule can be prepared through a sequential approach involving the following key steps:
Preparation of Phthalazinone Core
The starting material, typically phthalic anhydride, undergoes condensation with hydrazine to form phthalazin-1(2H)-one, which is subsequently functionalized at the N-2 position with 4-chlorophenyl group using appropriate alkylation conditions.
Method 2: Ultrasonic-Assisted Synthesis
Based on findings from research on similar oxadiazole-phthalazinone derivatives, the ultrasonic-assisted method offers significant advantages in terms of reaction time and yield. The procedure follows a similar sequence to Method 1 but utilizes ultrasonic irradiation instead of conventional heating:
Preparation of Functionalized Phthalazinone
The key intermediate 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one is first prepared following established procedures. This intermediate then undergoes N-alkylation with 4-chlorophenyl halide under ultrasonic conditions.
Formation of the 3-(4-methylphenyl)-1,2,4-oxadiazole Ring
The mercapto-oxadiazole intermediate reacts with appropriate reagents to introduce the 4-methylphenyl group at the 3-position of the oxadiazole ring under ultrasonic irradiation.
Table 2 compares reaction parameters between conventional and ultrasonic methods based on similar compounds:
| Parameter | Conventional Method | Ultrasonic Method |
|---|---|---|
| Reaction time | 50-75 minutes | 4-10 minutes |
| Temperature | Reflux (60-80°C) | Room temperature |
| Yield range | 62-77% | 85-94% |
| Solvent consumption | Higher | Lower |
| Energy efficiency | Lower | Higher |
Method 3: One-Pot Synthesis via Amidoxime Intermediates
A more direct approach to the target compound involves a one-pot room-temperature protocol utilizing amidoxime intermediates to construct the 1,2,4-oxadiazole ring:
Preparation of 4-Methylbenzamidoxime
4-Methylbenzonitrile is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.
One-Pot Construction of the Oxadiazole-Phthalazinone System
The amidoxime intermediate is reacted with an appropriate phthalazinone ester derivative in the presence of a strong base like tetrabutylammonium hydroxide (TBAH) or sodium hydroxide in DMSO to directly form the target compound.
Table 3 outlines the reaction components for this method:
| Component | Reagent | Quantity |
|---|---|---|
| Amidoxime source | 4-Methylbenzamidoxime | 2 mmol |
| Phthalazinone component | 2-(4-chlorophenyl)phthalazin-1(2H)-one carboxylic ester | 3 mmol |
| Base | NaOH or TBAH | 3 mmol |
| Solvent | DMSO | 2 mL |
| Reaction time | - | 2-4 hours |
| Temperature | - | Room temperature |
Analysis and Characterization
Spectroscopic Analysis
The synthesized compound should be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the target compound would typically display characteristic signals for:
- Aromatic protons of the phthalazinone ring (7.9-8.9 ppm)
- Aromatic protons of 4-chlorophenyl and 4-methylphenyl groups (7.2-8.0 ppm)
- Methyl group protons (2.3-2.5 ppm)
The ¹³C NMR would show signals for the carbonyl carbon of the phthalazinone (around 159-160 ppm) and the characteristic carbons of the oxadiazole ring (160-169 ppm).
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands:
- Carbonyl group (C=O) of phthalazinone: 1660-1690 cm⁻¹
- C=N stretching: 1590-1620 cm⁻¹
- C-O-C stretching of oxadiazole: 1150-1250 cm⁻¹
- C-Cl stretching: 750-780 cm⁻¹
Mass Spectrometry
The molecular ion peak would be expected at m/z 414.85, corresponding to the molecular formula C₂₃H₁₅ClN₄O₂, with characteristic fragmentation patterns.
Purity Assessment
Purity of the synthesized compound can be assessed using:
High-Performance Liquid Chromatography (HPLC)
A purity standard of >95% would typically be established using appropriate HPLC conditions, commonly employing a C18 column with a suitable mobile phase gradient.
Thin-Layer Chromatography (TLC)
Single spot on TLC using appropriate solvent systems would indicate purity. Common solvent systems include ethyl acetate/hexane mixtures or dichloromethane/methanol combinations.
Elemental Analysis
The elemental composition should match the calculated values for C₂₃H₁₅ClN₄O₂:
- C: 66.59%
- H: 3.64%
- N: 13.50%
- Cl: 8.54%
- O: 7.71%
Comparative Analysis of Preparation Methods
A critical evaluation of the three described methods reveals distinct advantages and limitations for each approach:
Method Efficiency Comparison
Table 4 provides a comparative analysis of the three preparation methods based on relevant parameters:
| Parameter | Method 1 (Conventional) | Method 2 (Ultrasonic) | Method 3 (One-Pot) |
|---|---|---|---|
| Overall yield | Moderate (30-45%) | High (50-65%) | Moderate to high (45-60%) |
| Reaction time | Long (30-36 hours total) | Short (8-12 hours total) | Shortest (2-4 hours) |
| Environmental impact | Higher solvent usage | Reduced solvent usage | Minimal waste generation |
| Scalability | Good | Moderate | Good for small to medium scale |
| Technical complexity | Moderate | Requires specialized equipment | Low |
| Purification difficulty | Higher (multiple steps) | Moderate | Lower (fewer intermediates) |
Strategic Considerations for Method Selection
The choice of preparation method should consider:
- Scale of synthesis required
- Available equipment and resources
- Time constraints
- Environmental concerns
- Desired purity of the final product
For laboratory-scale synthesis, the ultrasonic method (Method 2) offers an attractive balance of efficiency and yield. For industrial applications, the conventional method (Method 1) might be more practical due to established scalability, despite longer reaction times. The one-pot approach (Method 3) represents the most atom-economical option but may present challenges in purification of the final product.
Q & A
What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one?
Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Ring Formation : Reacting amidoxime precursors with activated carbonyl derivatives (e.g., chlorides or esters) under reflux in ethanol or acetonitrile .
Phthalazinone Core Preparation : Cyclization of substituted phthalic anhydrides with hydrazine derivatives, followed by functionalization at the C4 position .
Coupling Reactions : Linking the oxadiazole and phthalazinone moieties via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, optimized using palladium catalysts (e.g., Pd(PPh₃)₄) .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
How can computational methods like DFT aid in predicting the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties .
- Simulate infrared (IR) and NMR spectra for comparison with experimental data .
Tools like Multiwfn enable topological analysis of electron density (e.g., AIM theory) to characterize bonding interactions .
How to resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound purity (>95% by HPLC recommended) .
- Structural Analogues : Subtle substituent changes (e.g., 4-methylphenyl vs. 3-bromophenyl) alter target binding .
- Solubility Issues : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent toxicity .
Resolution Strategy : Perform side-by-side comparative studies under controlled conditions and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., oxadiazole C5 substitution) and aromatic proton environments .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking in ) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 491.36 for a related compound in ) .
What strategies optimize the reaction yield of oxadiazole ring formation?
Answer:
- Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) or ZnCl₂ to accelerate cyclodehydration .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Microwave Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hr reflux) .
- Workup : Liquid-liquid extraction (ethyl acetate/water) minimizes product loss .
How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Substituent Variation : Modify the 4-chlorophenyl group (e.g., replace Cl with F, Br) and the 4-methylphenyl oxadiazole moiety .
Bioactivity Profiling : Test derivatives in enzyme inhibition assays (e.g., kinase panels) and cellular viability assays (MTT or ATP-lite) .
Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
What are the solubility challenges for this compound, and how can they be addressed?
Answer:
- Challenges : Low aqueous solubility (<10 µM) due to hydrophobic aromatic rings .
- Solutions :
- Use co-solvents (e.g., 5% DMSO in PBS) .
- Synthesize prodrugs (e.g., phosphate esters) for improved bioavailability .
- Nanoformulation with PEGylated liposomes .
How does molecular docking predict the binding modes of this compound to biological targets?
Answer:
Target Selection : Prioritize proteins with known oxadiazole/phthalazinone interactions (e.g., PARP-1, EGFR) .
Docking Workflow :
- Prepare the protein (PDB ID) via AutoDock Tools (remove water, add hydrogens).
- Generate ligand conformers with Open Babel.
- Run simulations in AutoDock Vina, scoring binding poses by ΔG .
Validation : Compare predicted poses with crystallographic data (e.g., ) .
What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions (e.g., m/z 491 → 345) in MRM mode .
- Validation Parameters : Assess linearity (R² >0.99), LOD (1 ng/mL), and recovery (>90%) per ICH guidelines .
How to troubleshoot low yields in the final coupling step of the synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
